Cas no 917747-92-3 (5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol)
![5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol structure](https://ja.kuujia.com/scimg/cas/917747-92-3x500.png)
5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol 化学的及び物理的性質
名前と識別子
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- 5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol
- 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol
- 917747-92-3
- AKOS000674961
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- MDL: MFCD08898757
- インチ: InChI=1S/C16H16N2OS2/c1-4-12-9(2)21-16-13(12)15(20)17-14(18-16)10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H,17,18,20)
- InChIKey: ACAMYVXIMRJLSU-UHFFFAOYSA-N
- ほほえんだ: SC1=C(C(CC)=C(C)S2)C2=NC(C3=CC=C(OC)C=C3)=N1
計算された属性
- せいみつぶんしりょう: 316.07040549Da
- どういたいしつりょう: 316.07040549Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 94Ų
5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM529549-1g |
5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol |
917747-92-3 | 97% | 1g |
$291 | 2024-07-20 | |
Crysdot LLC | CD11016579-5g |
5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol |
917747-92-3 | 97% | 5g |
$874 | 2024-07-19 | |
Ambeed | A222529-1g |
5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol |
917747-92-3 | 97% | 1g |
$294.0 | 2024-04-16 |
5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol 関連文献
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiolに関する追加情報
Research Brief on 5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol (CAS: 917747-92-3)
The compound 5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol (CAS: 917747-92-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of thieno[2,3-d]pyrimidine derivatives as versatile scaffolds in drug discovery. The specific substitution pattern of 5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol, including the ethyl and methoxy-phenyl groups, has been shown to enhance its binding affinity to various biological targets. Computational docking studies suggest that this compound exhibits strong interactions with kinase domains, making it a promising candidate for the development of kinase inhibitors.
In vitro assays have demonstrated the compound's efficacy against a range of cancer cell lines, with particular potency observed in breast and lung cancer models. Mechanistic studies indicate that the compound induces apoptosis through the inhibition of key signaling pathways, including the PI3K/AKT and MAPK cascades. These findings are supported by Western blot analyses showing downregulation of phosphorylated AKT and ERK proteins upon treatment with the compound.
Further investigations into the pharmacokinetic properties of 5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol have revealed favorable absorption and distribution profiles in rodent models. The compound's metabolic stability, as assessed in liver microsome assays, suggests a relatively long half-life, which could translate to less frequent dosing in clinical settings. However, challenges remain in optimizing its solubility and bioavailability, which are currently the focus of ongoing formulation studies.
In conclusion, 5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol represents a promising lead compound for the development of novel anticancer agents. Its unique structural features and demonstrated biological activity warrant further investigation, including in vivo efficacy studies and toxicological assessments. Future research should also explore its potential in combination therapies and its applicability to other disease areas beyond oncology.
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